

Application Notes and Protocols for Peptide Modification using Tos-PEG2-acid

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Compound of Interest

Compound Name: Tos-PEG2-acid

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Introduction to Tos-PEG2-acid

Tos-PEG2-acid is a heterobifunctional linker designed for the covalent modification of peptides and other biomolecules.^{[1][2][3]} This linker possesses two distinct reactive moieties: a tosyl (tosylate) group and a carboxylic acid group, separated by a two-unit polyethylene glycol (PEG) spacer.^{[1][2]} The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate.

The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines (N-terminus and lysine side chains), thiols (cysteine side chains), and hydroxyls (serine, threonine, tyrosine side chains) through a nucleophilic substitution reaction. The carboxylic acid group can be activated to react specifically with primary amine groups, forming a stable amide bond. This dual reactivity allows for versatile and site-specific peptide modification strategies.

PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include increased hydrodynamic size, leading to reduced renal clearance, enhanced stability against proteolytic degradation, and reduced immunogenicity.

Data Presentation

Physicochemical Properties of Tos-PEG2-acid

Property	Value	Reference
Molecular Formula	C12H16O6S	
Molecular Weight	288.3 g/mol	
Purity	Typically ≥95% or ≥98%	
Appearance	White to off-white solid or oil	-
Solubility	Soluble in aqueous buffers, DMSO, DMF	
Storage Conditions	-20°C, dry, under inert atmosphere	

Characterization of PEGylated Peptides

The successful modification of peptides with **Tos-PEG2-acid** can be confirmed using a variety of analytical techniques.

Analytical Technique	Purpose	Key Observations	Reference
Mass Spectrometry (MS)	To confirm the covalent attachment of the PEG linker and determine the site of modification.	An increase in the molecular weight of the peptide corresponding to the mass of the Tos-PEG2-acid moiety (or a fragment thereof after reaction). Tandem MS (MS/MS) can pinpoint the modified amino acid residue.	
High-Performance Liquid Chromatography (HPLC)	To purify the PEGylated peptide and assess its purity.	A shift in the retention time of the modified peptide compared to the unmodified peptide. Reversed-phase HPLC is commonly used.	
Nuclear Magnetic Resonance (NMR) Spectroscopy	To provide detailed structural information of the conjugate.	Appearance of characteristic peaks from the PEG and tosyl groups in the NMR spectrum of the modified peptide.	-

Experimental Protocols

Two primary strategies can be employed for peptide modification using **Tos-PEG2-acid**, depending on the desired site of conjugation.

Strategy 1: Modification via the Tosyl Group (Targeting Amines, Thiols, or Hydroxyls)

This protocol describes the reaction of the tosyl group of **Tos-PEG2-acid** with nucleophilic residues on a peptide, primarily targeting the N-terminal α -amine or the ϵ -amine of lysine side chains.

Materials:

- Peptide with a free amine, thiol, or hydroxyl group
- **Tos-PEG2-acid**
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a mixture of Acetonitrile and water)
- Base (e.g., Diisopropylethylamine (DIEA), Potassium Carbonate (K₂CO₃))
- Purification system (e.g., Reversed-Phase HPLC)
- Analytical instruments (e.g., Mass Spectrometer, HPLC)

Protocol:

- **Peptide Dissolution:** Dissolve the peptide in the chosen anhydrous solvent. The concentration will depend on the solubility of the peptide.
- **Reagent Preparation:** In a separate vial, dissolve **Tos-PEG2-acid** (1.5 to 5 molar equivalents relative to the peptide) in the same solvent.
- **Reaction Setup:** To the peptide solution, add the base (2 to 10 molar equivalents). The choice of base and its amount may need optimization. For instance, a milder base like K₂CO₃ may be suitable for some applications.
- **Initiation of Reaction:** Add the **Tos-PEG2-acid** solution to the peptide solution.
- **Incubation:** Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-50°C) for 6 to 24 hours with stirring. The optimal reaction time and

temperature should be determined empirically.

- **Monitoring the Reaction:** Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-MS to check for the formation of the desired product and consumption of the starting materials.
- **Quenching the Reaction (Optional):** If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer), provided it does not interfere with the subsequent purification.
- **Purification:** Purify the PEGylated peptide from the reaction mixture using reversed-phase HPLC. A C18 or C4 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
- **Characterization:** Confirm the identity and purity of the purified PEGylated peptide using mass spectrometry and analytical HPLC.

Strategy 2: Modification via the Carboxylic Acid Group (Targeting Primary Amines)

This protocol involves the activation of the carboxylic acid moiety of **Tos-PEG2-acid**, followed by reaction with a primary amine on the peptide (N-terminus or lysine).

Materials:

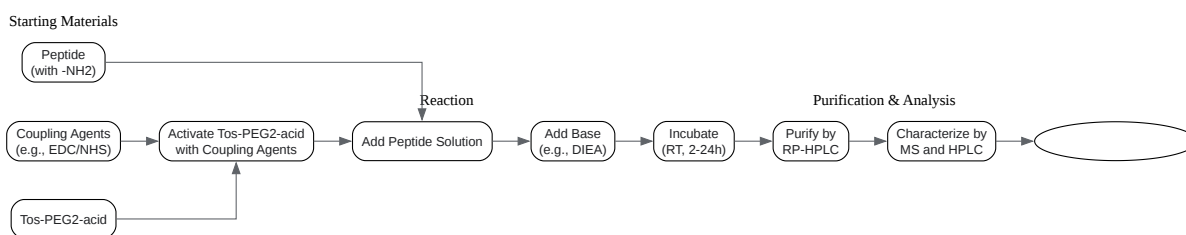
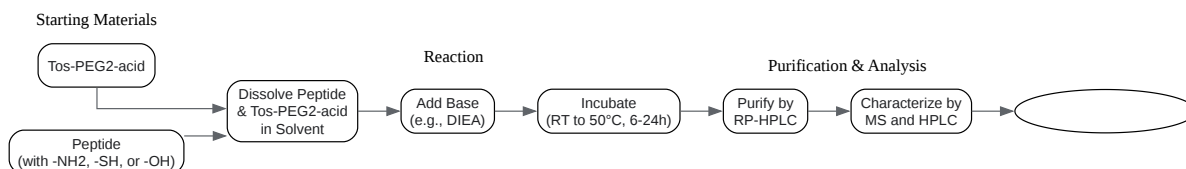
- Peptide with a free primary amine group
- **Tos-PEG2-acid**
- Coupling agents (e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))
- Anhydrous, amine-free solvent (e.g., DMF, NMP)
- Base (e.g., DIEA)
- Purification system (e.g., Reversed-Phase HPLC)

- Analytical instruments (e.g., Mass Spectrometer, HPLC)

Protocol:

- Reagent Dissolution: Dissolve **Tos-PEG2-acid** (1.5 to 3 molar equivalents) and the coupling agents (e.g., EDC and NHS, in slight excess to the PEG linker) in the anhydrous solvent.
- Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.
- Peptide Dissolution: In a separate vial, dissolve the peptide in the anhydrous solvent.
- Reaction Setup: Add the peptide solution to the activated **Tos-PEG2-acid** solution.
- Base Addition: Add a base such as DIEA (2 to 5 molar equivalents) to the reaction mixture to facilitate the coupling.
- Incubation: Allow the reaction to proceed at room temperature for 2 to 24 hours with stirring.
- Monitoring the Reaction: Monitor the progress of the reaction by HPLC-MS.
- Purification: Purify the PEGylated peptide using reversed-phase HPLC as described in Strategy 1.
- Characterization: Confirm the identity and purity of the purified product using mass spectrometry and analytical HPLC.

Visualizations



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